CLINODISIDE A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

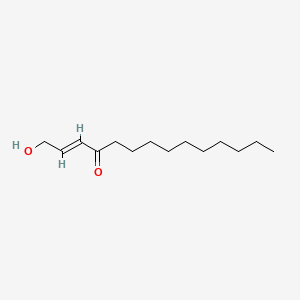

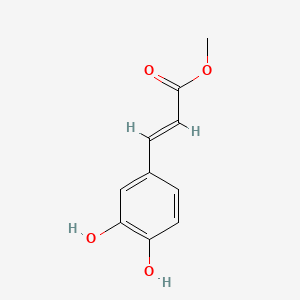

INTRODUCTION Clinodiside A is a natural product isolated from the plant Clinopodium vulgare. It is a diterpenoid compound which has been studied for its potential medicinal properties and applications. This compound is of interest to scientists due to its unique chemical structure, which includes two hydroxy groups, a lactone group and two ester groups. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer and anti-microbial properties. SYNTHESIS METHOD this compound can be synthesized from the natural product, Clinopodium vulgare, using a variety of methods. These include acid-catalyzed reactions, hydrolysis, and oxidation-reduction reactions. The most common method of synthesis is the acid-catalyzed reaction, which involves the conversion of the plant material into a mixture of monoterpenes and sesquiterpenes. These compounds are then reacted with a variety of other compounds to form this compound. SCIENTIFIC RESEARCH APPLICATIONS this compound has been studied for its potential applications in the fields of medicine and biochemistry. In vivo studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have demonstrated that this compound can inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria and fungi. This compound has also been studied for its potential applications in the field of pharmacology, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. MECHANISM OF ACTION The exact mechanism of action of this compound is not yet fully understood. However, it is believed to act as an inhibitor of several key enzymes involved in the inflammatory response. It is also believed to inhibit the growth of certain types of cancer cells and bacteria, by blocking the activity of certain enzymes involved in cell division and cell growth. BIOLOGICAL ACTIVITY this compound has been shown to possess a variety of biological activities. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have demonstrated that this compound can inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria and fungi. This compound has also been studied for its potential applications in the field of pharmacology, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS this compound has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that this compound can inhibit the activity of several key enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria and fungi. This compound has also been studied for its potential applications in the field of pharmacology, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. PHARMACODYNAMICS this compound has been studied for its potential applications in the field of pharmacology. In vivo studies have demonstrated that this compound can inhibit the activity of several key enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria and fungi. This compound has also been studied for its potential applications in the field of pharmacology, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS this compound has several advantages and limitations for use in laboratory experiments. The advantages include its ability to be synthesized from natural sources, its low toxicity, and its ability to inhibit the activity of several key enzymes involved in the inflammatory response. The limitations include its relatively low solubility in water, its instability in acidic conditions, and its potential to interfere with other drugs. FUTURE DIRECTIONS The potential applications of this compound are vast and varied. Future research should focus on further elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in the fields of medicine and pharmacology. Additionally, further research should be conducted to determine the efficacy of this compound in the treatment of various diseases and conditions. Finally, further research should be conducted to explore the potential for this compound to be used as a drug, or as an adjuvant therapy in combination with other drugs.

Applications De Recherche Scientifique

Botanical and Pharmacological Research

Coptidis Rhizoma, commonly known as Huanglian, has been a subject of significant research due to its extensive usage in traditional Chinese medicine for treating various ailments like bacillary dysentery, diabetes, and eczema. Research has identified 128 chemical constituents in Coptidis Rhizoma, with alkaloids being the characteristic components. These constituents exhibit a wide range of pharmacological effects, including antibacterial, antiviral, antifungal, antidiabetic, anticancer, and cardioprotective effects. Berberine is noted as the most important active constituent and the primary toxic component of Coptidis Rhizoma. Despite the recognition of its potential to treat various diseases, there's a call for more research to understand its clinical effects, toxic constituents, target organs, pharmacokinetics, and to establish quality control criteria for Coptidis Rhizoma and its related medications. Additionally, there's a recommendation to investigate the active constituents other than alkaloids in both raw and processed products of Coptidis Rhizoma (Wang et al., 2019).

Quality Control and Processing Techniques

The traditional Chinese medicine Coptidis rhizoma (CR), known as "Huanglian," has a rich history in medicinal and food applications. Various processing methods have been employed over centuries, and these processed products have been widely used in clinical practice. However, there's a significant gap in the systematic review of its processed products and quality control. The study emphasizes the need to pay more attention to the study of processing technology and quality control with biomarkers. It suggests establishing a quality control mode based on traditional efficacy and bioactive markers as detection indicators (Han et al., 2019).

Mécanisme D'action

Target of Action

Clinodiside A is a compound isolated from the Chinese medicinal herb Clinopodium chinensis

Biochemical Pathways

It is known that the compound is a triterpenoid saponin , a class of compounds known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The exact pathways and their downstream effects influenced by this compound require further investigation.

Result of Action

Given that it is a triterpenoid saponin , it may have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clinodiside A involves the coupling of a disaccharide and a trisaccharide unit through a glycosidic bond. The disaccharide unit is synthesized separately and then coupled with the trisaccharide unit to form the final product.", "Starting Materials": [ "Glucose", "Galactose", "Mannose", "Methyl alpha-D-glucopyranoside", "Methyl alpha-D-galactopyranoside", "Methyl alpha-D-mannopyranoside", "Phenyl isothiocyanate", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Methanesulfonic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Synthesis of disaccharide unit:", "- Methyl alpha-D-glucopyranoside is reacted with phenyl isothiocyanate and triethylamine to form the thiourea derivative.", "- The thiourea derivative is then treated with acetic anhydride and sodium borohydride to form the protected disaccharide unit.", "- The protected disaccharide unit is then deprotected using methanesulfonic acid to obtain the free disaccharide unit.", "Synthesis of trisaccharide unit:", "- Methyl alpha-D-galactopyranoside and methyl alpha-D-mannopyranoside are reacted with sodium cyanoborohydride in methanol to form the protected trisaccharide unit.", "- The protected trisaccharide unit is then deprotected using methanesulfonic acid to obtain the free trisaccharide unit.", "Coupling of disaccharide and trisaccharide units:", "- The free disaccharide unit and trisaccharide unit are coupled using a glycosidic bond in the presence of sodium hydroxide.", "- The resulting product is then purified using column chromatography with chloroform and methanol as eluents.", "- The final product, Clinodiside A, is obtained as a white powder after lyophilization." ] } | |

Numéro CAS |

152580-79-5 |

Formule moléculaire |

C48H78O18 |

Poids moléculaire |

943.134 |

Origine du produit |

United States |

Q & A

Q1: What analytical methods are commonly used to determine the concentration of Clinodiside A in plant material and pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) coupled with various detectors is predominantly employed for this compound quantification. Two specific examples from the provided research include:

- HPLC with Evaporative Light Scattering Detection (ELSD): This method was deemed suitable for analyzing this compound in Duanxueliu herb []. Researchers highlighted its rapidity, simplicity, and sensitivity for determining this compound content in various plant samples.

- HPLC with UV detection: This method, utilizing a wavelength of 250 nm, proved effective for quantifying this compound in both Clinopodium herb [] and Clinopodium herb drop pills []. The studies emphasized the method's stability, accuracy, and applicability for quality control purposes.

Q2: What is the typical concentration range of this compound found in Clinopodium plants?

A: One study utilizing HPLC analysis revealed that this compound content in Clinopodium plants ranged from 0.03% to 0.07% []. This information is valuable for understanding the natural abundance of this compound and could guide cultivation or extraction optimization strategies.

Q3: Can you elaborate on the applications of the described analytical methods for this compound beyond simply quantifying its presence?

A3: While the primary focus of the provided research is on quantifying this compound, the described analytical methods have broader applications:

- Quality Control: The established HPLC methods can be implemented for quality control purposes during the production of herbal medicines or extracts containing this compound [, ]. This ensures consistent product quality and meets regulatory standards.

- Comparative Studies: These methods enable researchers to compare this compound levels across different plant species, cultivars, or geographical locations []. This information can be valuable for understanding variations in phytochemical profiles and optimizing sourcing strategies.

- Extraction Optimization: By analyzing this compound content under varying extraction conditions (solvents, temperatures, etc.), researchers can develop and optimize extraction protocols for maximizing yield and purity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.